AN-3485: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of **AN-3485**, a novel anti-inflammatory agent. This document includes detailed experimental protocols and visual representations of its mechanism of action and experimental workflows to support further research and development.

Chemical Structure and Properties

AN-3485, with the IUPAC name 6-(4-(aminomethyl)-2-chlorophenoxy)benzo[c][1][2]oxaborol-1(3H)-ol, is a benzoxaborole derivative. Its chemical structure and key properties are summarized below.

Chemical Structure:

Table 1: Chemical Properties of AN-3485



Property	Value	Source
IUPAC Name	6-(4-(aminomethyl)-2- chlorophenoxy)benzo[c][1] [2]oxaborol-1(3H)-ol	[2]
Molecular Formula	C15H13BCINO3	[1]
Molecular Weight	325.98 g/mol	[1]
Appearance	Not specified	
Solubility	Soluble in DMSO	[1]
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 1 year	[1]

Pharmacological Properties

AN-3485 is a potent inhibitor of Toll-like receptor (TLR) signaling, a key pathway in the innate immune response and inflammation. It has been shown to inhibit the signaling of multiple TLRs, including TLR2, TLR3, TLR4, and TLR5.[3] This inhibition leads to a reduction in the production of pro-inflammatory cytokines.

In Vitro Activity

AN-3485 has demonstrated significant inhibitory effects on the release of various proinflammatory cytokines from human peripheral blood mononuclear cells (PBMCs) and isolated monocytes. The half-maximal inhibitory concentrations (IC₅₀) for these effects are presented in Table 2.

Table 2: In Vitro Inhibitory Activity of AN-3485 on Cytokine Release



Cytokine	Stimulus	Cell Type	IC ₅₀ (nM)	Source
TNF-α	Zymosan (TLR2)	Human PBMCs/Monocyt es	18 - 580	[3]
IL-1β	Zymosan (TLR2)	Human PBMCs/Monocyt es	18 - 580	[3]
IL-6	Zymosan (TLR2)	Human PBMCs/Monocyt es	18 - 580	[3]
TNF-α	Poly I:C (TLR3)	Human PBMCs/Monocyt es	18 - 580	[3]
IL-1β	Poly I:C (TLR3)	Human PBMCs/Monocyt es	18 - 580	[3]
IL-6	Poly I:C (TLR3)	Human PBMCs/Monocyt es	18 - 580	[3]
TNF-α	LPS (TLR4)	Human PBMCs/Monocyt es	18 - 580	[3]
IL-1β	LPS (TLR4)	Human PBMCs/Monocyt es	18 - 580	[3]
IL-6	LPS (TLR4)	Human PBMCs/Monocyt es	18 - 580	[3]
TNF-α	Flagellin (TLR5)	Human PBMCs/Monocyt es	18 - 580	[3]



IL-1β	Flagellin (TLR5)	Human PBMCs/Monocyt es	18 - 580	[3]
IL-6	Flagellin (TLR5)	Human PBMCs/Monocyt es	18 - 580	[3]

In Vivo Activity

The anti-inflammatory effects of **AN-3485** have been demonstrated in several animal models of inflammation.

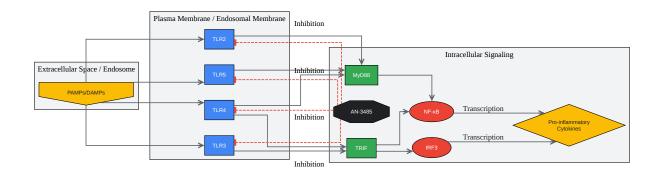
Table 3: In Vivo Efficacy of AN-3485

Model	Species	Effect	Effective Dose (ED ₉₀)	Source
LPS-induced TNF-α and IL-6 production	Mice	Dose-dependent suppression	30 mg/kg (oral)	[2]
Collagen- induced arthritis	Mice	Suppression of arthritis	35 mg/kg, twice a day (oral)	[2]
PMA-induced ear swelling	Mice	Reduction in ear swelling	Not specified	[1]

Signaling Pathway

AN-3485 exerts its anti-inflammatory effects by inhibiting the Toll-like receptor signaling pathway. TLRs are pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Upon activation, TLRs recruit adaptor proteins such as MyD88 and TRIF, initiating downstream signaling cascades that culminate in the activation of transcription factors like NF-kB and IRF3. These transcription factors then drive the expression of pro-inflammatory cytokines and type I interferons. AN-3485 has been shown to inhibit the signaling downstream of TLR2, TLR3, TLR4, and TLR5.[3]





Click to download full resolution via product page

Caption: AN-3485 inhibits TLR2, TLR3, TLR4, and TLR5 signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key in vivo experiments used to characterize the anti-inflammatory activity of **AN-3485**.

Phorbol Myristate Acetate (PMA)-Induced Ear Swelling in Mice

This model is used to assess the in vivo anti-inflammatory effect of topically or systemically administered compounds on acute contact dermatitis.

Materials:

- Mice (e.g., BALB/c or CD-1)
- Phorbol 12-myristate 13-acetate (PMA)

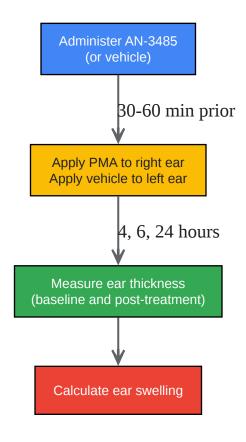


- Acetone (vehicle)
- AN-3485
- Micrometer caliper

Procedure:

- Dissolve PMA in acetone to the desired concentration (e.g., $10 \mu g/20 \mu L$).
- Administer AN-3485 (e.g., topically or intraperitoneally) to the mice at a predetermined time before PMA application.
- Apply 20 μL of the PMA solution to the inner and outer surfaces of the right ear of each mouse. Apply 20 μL of acetone to the left ear as a control.
- Measure the thickness of both ears using a micrometer caliper at baseline (before PMA application) and at various time points after PMA application (e.g., 4, 6, 24 hours).
- The degree of ear swelling is calculated as the difference in ear thickness between the PMAtreated ear and the vehicle-treated ear at each time point.





Click to download full resolution via product page

Caption: Workflow for the PMA-induced ear swelling model.

Lipopolysaccharide (LPS)-Induced Cytokine Production in Mice

This in vivo model is used to evaluate the systemic anti-inflammatory effects of compounds by measuring their ability to inhibit the production of pro-inflammatory cytokines induced by LPS. [4]

Materials:

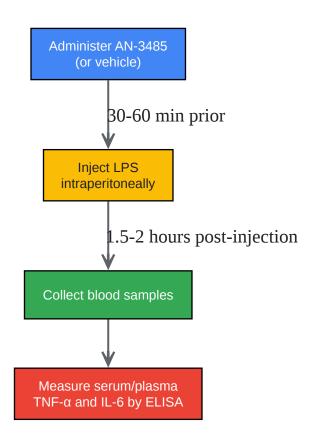
- Mice (e.g., C57BL/6 or BALB/c)
- Lipopolysaccharide (LPS) from E. coli
- Phosphate-buffered saline (PBS)
- AN-3485



• ELISA kits for TNF-α and IL-6

Procedure:

- Dissolve LPS in sterile PBS to the desired concentration.
- Administer AN-3485 (e.g., orally or intraperitoneally) to the mice at a predetermined time before LPS challenge.
- Inject mice intraperitoneally with LPS (e.g., 0.5 mg/kg).[4]
- At a specified time after LPS injection (e.g., 1.5-2 hours), collect blood samples via cardiac puncture or retro-orbital bleeding.[4]
- Prepare serum or plasma from the blood samples.
- Measure the concentrations of TNF-α and IL-6 in the serum or plasma using specific ELISA kits according to the manufacturer's instructions.



Click to download full resolution via product page



Caption: Workflow for the LPS-induced cytokine production model.

Collagen-Induced Arthritis (CIA) in Mice

The CIA model is a widely used animal model of rheumatoid arthritis to assess the therapeutic potential of anti-inflammatory compounds.[5]

Materials:

- DBA/1 mice (or other susceptible strains)
- Bovine or chicken type II collagen
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- 0.1 M acetic acid
- AN-3485
- Clinical scoring system for arthritis

Procedure:

- Immunization (Day 0):
 - Dissolve type II collagen in 0.1 M acetic acid at 2 mg/mL by stirring overnight at 4°C.
 - Emulsify the collagen solution with an equal volume of CFA.
 - \circ Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
- Booster Immunization (Day 21):
 - Prepare an emulsion of type II collagen and IFA in the same manner as the primary immunization.



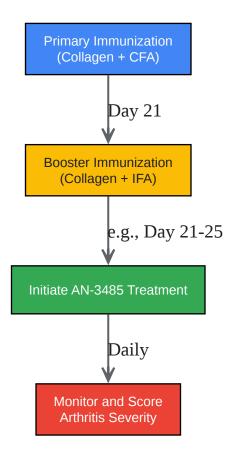
 \circ Inject 100 μ L of the booster emulsion intradermally at a site different from the primary injection.

Treatment:

 Begin administration of AN-3485 (e.g., orally) at a predetermined time, often starting before or at the onset of clinical signs of arthritis.

Clinical Assessment:

- Monitor the mice daily for the onset and severity of arthritis, typically starting from day 21.
- Score each paw for inflammation on a scale of 0-4 (0 = normal, 1 = mild swelling and/or erythema of one digit, 2 = moderate swelling of more than one digit, 3 = severe swelling of the entire paw, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.



Click to download full resolution via product page



Caption: Workflow for the collagen-induced arthritis model.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. chondrex.com [chondrex.com]
- 2. Collagen-induced arthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. resources.amsbio.com [resources.amsbio.com]
- To cite this document: BenchChem. [AN-3485: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2473444#an-3485-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com